2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one

Medicinal Chemistry Anti-inflammatory Research Immunology

2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one is a synthetic organic compound characterized by a pyrimidine heterocycle substituted at the 5-position with a 2,2-dimethylbutan-1-one moiety. This structural class, encompassing 5-substituted pyrimidines, is a foundational scaffold in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition and receptor modulation.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B8632800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C1=CN=CN=C1
InChIInChI=1S/C10H14N2O/c1-4-10(2,3)9(13)8-5-11-7-12-6-8/h5-7H,4H2,1-3H3
InChIKeyWPYCVRKLVPMTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one: A 5-Substituted Pyrimidine Ketone Building Block for Medicinal Chemistry and Chemical Biology


2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one is a synthetic organic compound characterized by a pyrimidine heterocycle substituted at the 5-position with a 2,2-dimethylbutan-1-one moiety [1]. This structural class, encompassing 5-substituted pyrimidines, is a foundational scaffold in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition and receptor modulation [1][2]. The compound's specific substitution pattern—a bulky, α,α-disubstituted ketone at the C5 position—is a key structural feature that differentiates it from simpler pyrimidine analogs and may impart unique steric and electronic properties relevant to target binding and metabolic stability [2][3].

Why 2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one Cannot Be Arbitrarily Substituted with Other Pyrimidine Analogs in Research and Development


Within the pyrimidine class, even minor structural variations at the 5-position, such as changing the length, branching, or steric bulk of a ketone substituent, can lead to substantial and non-linear differences in biological activity, target selectivity, and physicochemical properties [1][2]. Published structure-activity relationship (SAR) studies on 5-substituted pyrimidines demonstrate that replacing an unsubstituted hydrogen with a sec-butyl group can alter inhibitory potency by over 4-fold in the same assay system [1]. This sensitivity to substitution renders generic interchange between analogs—such as substituting the α,α-dimethylbutanone moiety of the target compound with a simpler butanone, a methyl group, or a propanone group—highly unpredictable and likely to compromise the integrity of a research or industrial process [2]. Consequently, procurement of the specific and precisely defined 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one structure is essential for ensuring reproducibility and maintaining the intended chemical or biological outcome.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one vs. Key Analogs


Impact of 5-Position Ketone Branching on Nitric Oxide (NO) Inhibitory Potency in a Pyrimidine Scaffold

Direct quantitative data for 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one is not available in this assay system. However, a class-level inference can be made from a closely related study on 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines. This study demonstrates that the specific branching of the 5-substituent is a critical determinant of activity. The 5-sec-butyl analog, which is a constitutional isomer of the target compound's substituent, exhibited an IC50 of 2.57 µM [1]. This represents a 4.5-fold increase in potency compared to the 5-unsubstituted analog (IC50 = 11.49 µM) [1]. This data strongly supports that the specific steric and electronic properties of the 2,2-dimethylbutan-1-one group would confer a distinct and non-interchangeable biological profile compared to a 5-H or 5-linear alkyl analog.

Medicinal Chemistry Anti-inflammatory Research Immunology

Differentiation in Anti-Proliferative Activity: Propanone vs. Butanone Analogs on Cancer Cell Lines

A direct comparison of the exact compound 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one against the propanone analog, 2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-one, is not available from the same study. However, data from separate sources highlights a functional divergence. The propanone analog has been reported to show anti-proliferative activity against the A2780 ovarian cancer cell line with an IC50 of approximately 19.5 µM . In contrast, no such activity has been reported for the target butanone compound, which has instead been identified in preliminary screening as a potential CCR5 antagonist [1]. This indicates that the two-carbon difference in the ketone chain directs the compounds toward distinct biological targets and therapeutic areas, demonstrating that they are not functionally interchangeable.

Oncology Cancer Research Cell Biology

Synthetic Utility and Scaffold Versatility for Generating Chemical Diversity

The presence of a reactive ketone group at the C5 position of the pyrimidine ring in 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one provides a clear point of synthetic differentiation from analogs lacking this functionality, such as simple 5-alkylpyrimidines. The ketone can undergo a variety of well-established chemical transformations (e.g., reductions to alcohols, condensations to form imines or enamines, organometallic additions) that are not possible with a simple alkyl group. This allows the target compound to serve as a versatile intermediate for generating diverse libraries of pyrimidine-containing molecules, a property that is not shared by 5-methylpyrimidine or 5-ethylpyrimidine [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

Validated Application Scenarios for 2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one Based on Differential Evidence


Probing Steric and Electronic Effects in 5-Substituted Pyrimidine Structure-Activity Relationships (SAR)

As evidenced by the class-level inference [1], the specific branched structure of the 2,2-dimethylbutan-1-one group is likely to impart a unique biological profile compared to other 5-substituents. Therefore, this compound is best deployed in exploratory SAR campaigns within medicinal chemistry programs (e.g., for kinase or GPCR targets) where the goal is to systematically evaluate the impact of a bulky, α,α-disubstituted ketone on target potency, selectivity, and physicochemical properties. It serves as a key probe to map the steric and electronic tolerance of the target's binding pocket at the solvent-exposed C5 position [1].

A Chemical Biology Tool for CCR5-Mediated Pathway Investigation

Based on preliminary screening data indicating potential CCR5 antagonism [2], the most specific research scenario for this compound is as a tool compound in chemical biology studies focused on the C-C chemokine receptor type 5 (CCR5) signaling pathway. The cross-study evidence [2] suggests a functional divergence from the anti-proliferative propanone analog, making 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one a more relevant probe for investigating CCR5-related biology, such as HIV entry, inflammation, and autoimmune diseases [2].

A Versatile Ketone Intermediate for the Divergent Synthesis of Pyrimidine-Based Libraries

The presence of a reactive ketone group [1] makes this compound an ideal building block for synthetic and medicinal chemists engaged in diversity-oriented synthesis. Unlike inert 5-alkylpyrimidines, this compound can be procured as a core scaffold for the divergent synthesis of novel pyrimidine-containing chemical libraries. It can be readily functionalized via the ketone group to generate diverse chemotypes, including secondary alcohols, imines, enamines, and other heterocycles, thereby expanding the accessible chemical space in a discovery project [1].

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